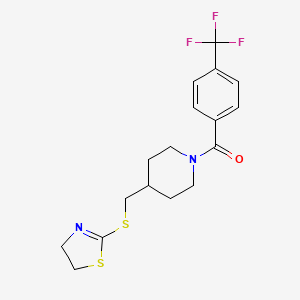
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H19F3N2OS2 and its molecular weight is 388.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone , also known by its CAS number 1396874-90-0, is a thiazole derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H26N2OS3, with a molecular weight of approximately 394.6 g/mol. The structure features a piperidine ring, a thiazole moiety, and a trifluoromethyl phenyl group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2OS3 |
| Molecular Weight | 394.6 g/mol |
| CAS Number | 1396874-90-0 |
Antimicrobial Properties
Research indicates that thiazole derivatives possess notable antimicrobial activity. Studies have shown that compounds similar to this compound exhibit inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary studies indicate that it may inhibit the growth of several cancer types, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it may influence tyrosine kinase activity, which plays a crucial role in cell signaling and cancer progression .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Testing : In vitro assays revealed that the compound reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inducing apoptosis through caspase activation pathways.
Pharmacokinetics
The pharmacokinetic profile of the compound has not been extensively studied; however, predictions indicate moderate absorption and distribution characteristics based on its chemical structure. It is anticipated to cross biological membranes effectively due to its lipophilic nature, which may enhance its therapeutic efficacy .
Eigenschaften
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2OS2/c18-17(19,20)14-3-1-13(2-4-14)15(23)22-8-5-12(6-9-22)11-25-16-21-7-10-24-16/h1-4,12H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSPHPXFSLLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














